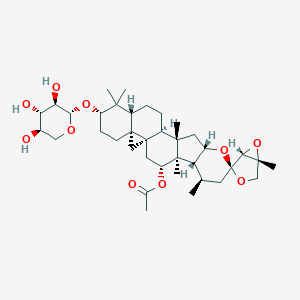

27-Deoxyactein

概要

説明

この化合物は、特に骨粗鬆症や閉経症状の治療における潜在的な治療効果について研究されてきました . アクテインの誘導体であり、骨芽細胞機能の刺激と骨吸収メディエーターの阻害を示しています .

2. 製法

合成経路と反応条件

27-デオキシアクテインの調製は、一般的に、ショウブの根と根茎からの抽出を伴います。 抽出プロセスでは、しばしばエタノールやメタノールなどの溶媒を使用して、トリテルペン配糖体を得ます . 抽出物を次に、クロマトグラフィー技術にかけて、27-デオキシアクテインを精製します .

工業的生産方法

27-デオキシアクテインの工業的生産は、同様の抽出と精製プロセスに従いますが、より大規模に行われます。 化合物の純度と一貫性を確保するために、高速液体クロマトグラフィー(HPLC)の使用が一般的です . 抽出された化合物は、次に、安定性のためにグリセロールを含むリン酸緩衝生理食塩水に製剤化されます .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 27-Deoxyactein typically involves extraction from the roots and rhizomes of Actaea racemosa. The extraction process often uses solvents such as ethanol or methanol to isolate the triterpene glycosides . The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and consistency of the compound . The extracted compound is then formulated in phosphate-buffered saline containing glycerol for stability .

化学反応の分析

反応の種類

27-デオキシアクテインは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、化合物に存在するヒドロキシル基を変える可能性があります。

還元: この反応は、カルボニル基をヒドロキシル基に還元できます。

置換: この反応は、官能基を他の置換基に置き換えることができます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、酸性または塩基性条件下でのハロゲンと求核剤が含まれます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールをもたらす可能性があります .

科学的研究の応用

作用機序

27-デオキシアクテインの作用機序には、いくつかの分子標的と経路が含まれます。

骨芽細胞刺激: 骨芽細胞機能を刺激し、骨形成を促進します.

骨吸収の阻害: 骨吸収を促進するメディエーターを阻害することにより、骨量の減少を防ぎます.

6. 類似の化合物との比較

類似の化合物

アクテイン: ショウブからの別のトリテルペン配糖体で、同様の治療効果があります.

23-エピ-26-デオキシアクテイン: 類似の生物活性を持つ、密接に関連する化合物です.

ユニークさ

27-デオキシアクテインは、その特定の分子構造により、骨芽細胞機能を効果的に刺激し、骨吸収を阻害できるため、ユニークです . その独特の薬理学的プロファイルにより、研究と治療的用途に貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Actein: Another triterpene glycoside from Actaea racemosa with similar therapeutic effects.

23-Epi-26-Deoxyactein: A closely related compound with similar biological activities.

Uniqueness

27-Deoxyactein is unique due to its specific molecular structure, which allows it to effectively stimulate osteoblast function and inhibit bone resorption . Its distinct pharmacological profile makes it a valuable compound for research and therapeutic applications.

生物活性

27-Deoxyactein is a triterpene glycoside primarily derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This compound has garnered attention for its potential biological activities, particularly in relation to hormone modulation, anti-inflammatory effects, and cancer cell proliferation inhibition.

Chemical Structure and Classification

This compound belongs to a class of compounds known as triterpenoids, characterized by a multi-ring structure. Its molecular formula is C27H42O7, and it is often used as a standard in studies examining the biological activity of black cohosh extracts. The compound's structure allows it to interact with various biological pathways, influencing estrogenic activity and cellular processes.

Estrogenic Activity

The estrogenic activity of this compound has been a subject of considerable research. Findings suggest that while some studies indicate estrogen-like effects, others show anti-estrogenic properties. The compound appears to interact with estrogen receptors (ERs), influencing gene expression related to cell proliferation and apoptosis in hormone-sensitive tissues.

Table 1: Summary of Estrogenic Activity Studies

| Study Type | Result | Reference |

|---|---|---|

| In vitro (MCF-7 cells) | Induced cell proliferation | |

| In vivo (rat models) | No stimulation of tumor growth | |

| ER Binding Assays | Mixed results on receptor binding |

Anti-Cancer Properties

Research indicates that this compound exhibits anti-cancer properties, particularly against breast cancer cells. It has been shown to inhibit the proliferation of MCF-7 cells, a model for estrogen receptor-positive breast cancer. The mechanism involves cell cycle arrest at the G1 phase, suggesting that this compound may interfere with key regulatory proteins involved in cell division.

Case Study: MCF-7 Cell Proliferation Inhibition

A study by Einbond et al. demonstrated that treatment with this compound resulted in significant inhibition of MCF-7 cell growth at concentrations as low as 30 µg/ml. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in estrogen-dependent cancers .

Antioxidant Activity

Beyond its hormonal effects, this compound exhibits potent antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-related damage. This antioxidant activity is crucial in preventing cellular damage that can lead to cancer progression and other degenerative diseases.

Table 2: Antioxidant Activity Studies

| Study Type | Result | Reference |

|---|---|---|

| In vitro assays | Significant ROS scavenging | |

| Cellular models | Protection against oxidative injury |

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It has shown efficacy in reducing inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inflammatory Response Modulation

In a study involving mast cells, oral administration of black cohosh extract containing this compound significantly inhibited the release of pro-inflammatory cytokines (IL-4, IL-5) in response to allergenic stimuli . This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation.

特性

IUPAC Name |

[(1R,1'R,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMGJWLOGKSUGX-RBKCHLQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181062 | |

| Record name | 26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264624-38-6 | |

| Record name | 26-Deoxyactein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264624-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 26-Deoxyactein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264624386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26-Deoxyactein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Xylopyranoside, (3β,12β,16β,23S,24R,25R)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-9,19-cyclolanostan-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26-DEOXYACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D5AUV13AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 26-deoxyactein?

A1: The molecular formula of 26-deoxyactein is C35H52O9, and its molecular weight is 600.77 g/mol. [, , ]

Q2: What spectroscopic data is available for 26-deoxyactein?

A2: The structure of 26-deoxyactein has been elucidated using various spectroscopic methods, including FABMS, 1H and 13C NMR, and single-crystal X-ray data analysis. [, , , ]

Q3: Where is 26-deoxyactein naturally found?

A3: 26-Deoxyactein is a naturally occurring cycloartane triterpene glycoside found in the roots/rhizomes of several Cimicifuga species, including Cimicifuga racemosa (black cohosh), Cimicifuga foetida, Cimicifuga dahurica, and Souliea vaginata. [, , , , , , , ]

Q4: Does the concentration of 26-deoxyactein vary within different parts of the plant or throughout the growing season?

A4: Yes, research suggests that the concentration of 26-deoxyactein, like other phytochemicals in Cimicifuga racemosa, varies depending on the plant tissue and the time of year. For instance, higher concentrations of 23-epi-26-deoxyactein (a stereoisomer of 26-deoxyactein) were found in the inflorescence and leaf tissue compared to the rhizome. Additionally, a season-long decrease in the occurrence of this compound was observed in all tissues. []

Q5: What are the known biological activities of 26-deoxyactein?

A5: In vitro and in vivo studies have shown that 26-deoxyactein exhibits several biological activities, including:

- Antitumor activity: It has demonstrated significant antitumor activity against various cancer cell lines, including lung cancer, sarcoma, and leukemia. [, ]

- Anti-inflammatory activity: It can attenuate the production of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ, potentially explaining its traditional use for rheumatism and other inflammatory conditions. []

- Anti-stress effects: Studies in mice suggest that 26-deoxyactein may have stress-relieving effects, potentially by attenuating plasma corticosterone and AST levels elevated due to immobilization stress. []

- Osteoporosis prevention: Extracts enriched with 26-deoxyactein have shown promising results in preventing osteoporosis in ovariectomized rats. []

Q6: How does 26-deoxyactein exert its antitumor effects?

A6: While the exact mechanisms are still under investigation, research suggests that 26-deoxyactein's antitumor activity might be associated with:

- Cell cycle arrest: It can arrest human leukemia HL-60 cells at the G1 phase, inhibiting their proliferation. []

- Angiogenesis inhibition: It has been shown to reduce microvessel density (MVD) in xenograft tumor models, suggesting an anti-angiogenic effect. []

Q7: What is known about the pharmacokinetics of 26-deoxyactein?

A7: A study utilizing Caco-2 cell monolayers indicated that 26-deoxyactein could be absorbed through the intestinal barrier, suggesting its potential for oral bioavailability. Additionally, the study revealed an efflux ratio greater than 1, implying an active secretion mechanism for this compound. [, ]

Q8: Are there analytical methods available to measure 26-deoxyactein levels in biological samples?

A8: Yes, several analytical methods have been developed for the quantification of 26-deoxyactein in biological samples, including HPLC methods with various detection techniques like ELSD (Evaporative Light Scattering Detection) and MS (Mass Spectrometry). These methods have been validated for their accuracy, precision, and specificity, ensuring reliable quantification in different matrices. [, , , , , ]

Q9: What are some future research directions for 26-deoxyactein?

A9: Despite the promising biological activities, several research gaps remain regarding 26-deoxyactein:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。